molecular formula C6H11N3O3 B14151794 Maleic hydrazide monoethanolamine CAS No. 42489-17-8

Maleic hydrazide monoethanolamine

Katalognummer: B14151794
CAS-Nummer: 42489-17-8
Molekulargewicht: 173.17 g/mol
InChI-Schlüssel: ZRUUKURQYAUHQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Maleic hydrazide monoethanolamine is a chemical compound known for its role as a plant growth regulator. It is often used to inhibit the growth of unwanted shoots in various crops, such as potatoes, onions, and tobacco. This compound is valued for its ability to prevent cell division without affecting cell enlargement, making it an effective tool in agricultural practices .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of maleic hydrazide monoethanolamine typically involves the reaction of maleic hydrazide with monoethanolamine. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained. The process may involve the use of solvents to facilitate the reaction and purification steps to isolate the final compound .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous processing techniques. The raw materials are fed into the reactors, where they undergo the necessary chemical reactions under controlled conditions. The product is then purified through various methods, such as crystallization or distillation, to achieve the required purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

Maleic hydrazide monoethanolamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield maleic acid derivatives, while reduction reactions could produce hydrazine derivatives. Substitution reactions can result in a variety of substituted this compound compounds .

Wissenschaftliche Forschungsanwendungen

Maleic hydrazide monoethanolamine has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of maleic hydrazide monoethanolamine involves its ability to inhibit cell division by interfering with the synthesis of nucleic acids and proteins. This inhibition prevents the formation of new cells, effectively controlling the growth of unwanted shoots. The compound targets specific molecular pathways involved in cell division and growth regulation, making it a potent growth inhibitor .

Vergleich Mit ähnlichen Verbindungen

Maleic hydrazide monoethanolamine can be compared with other plant growth regulators, such as:

This compound is unique in its ability to inhibit cell division without affecting cell enlargement, making it a valuable tool in agricultural practices.

Eigenschaften

CAS-Nummer

42489-17-8

Molekularformel

C6H11N3O3

Molekulargewicht

173.17 g/mol

IUPAC-Name

2-aminoethanol;1,2-dihydropyridazine-3,6-dione

InChI

InChI=1S/C4H4N2O2.C2H7NO/c7-3-1-2-4(8)6-5-3;3-1-2-4/h1-2H,(H,5,7)(H,6,8);4H,1-3H2

InChI-Schlüssel

ZRUUKURQYAUHQQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=O)NNC1=O.C(CO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.